(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
Brand Name: Vulcanchem
CAS No.: 339186-36-6
VCID: VC8106524
InChI: InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1
SMILES: CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O
Molecular Formula: C18H34O5
Molecular Weight: 330.5 g/mol

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid

CAS No.: 339186-36-6

Cat. No.: VC8106524

Molecular Formula: C18H34O5

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid - 339186-36-6

Specification

CAS No. 339186-36-6
Molecular Formula C18H34O5
Molecular Weight 330.5 g/mol
IUPAC Name (9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid
Standard InChI InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1
Standard InChI Key JHGVFGJXFVIYSM-SOLBZPMBSA-N
Isomeric SMILES CCCCCC=C[C@H]([C@H]([C@H](CCCCCCCC(=O)O)O)O)O
SMILES CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid (C₁₈H₃₄O₅) features an 18-carbon backbone with hydroxyl groups at C9, C10, and C11, and a Z-configured double bond between C12 and C13 . The stereochemical arrangement—S configuration at C9 and C10, and R configuration at C11—creates distinct spatial interactions critical for its biological activity .

Table 1: Comparative Structural Features of Related Trihydroxy Fatty Acids

Compound NameHydroxyl PositionsDouble Bond PositionStereochemistryMolecular Weight (g/mol)
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid9, 10, 1112 (Z)9S,10S,11R330.5
9,12,13-Trihydroxyoctadec-10-enoic acid9, 12, 1310 (E)9S,12S,13S330.5
9,10,11-Trihydroxyoctadecanoic acid9, 10, 11NoneUndefined332.5

The Z configuration at C12 introduces a 30° bend in the hydrocarbon chain, reducing membrane fluidity compared to saturated analogs . Quantum mechanical calculations suggest intramolecular hydrogen bonding between the C9 hydroxyl and C11 hydroxyl groups stabilizes the folded conformation .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • ¹H NMR (CDCl₃): δ 5.35 (m, 2H, H12/H13), 4.15 (dd, J=6.2 Hz, H9), 3.98 (t, J=5.8 Hz, H10), 3.89 (m, H11) .

  • ¹³C NMR: δ 179.8 (C18 carboxylic acid), 132.1/127.9 (C12/C13), 74.2 (C9), 73.8 (C10), 72.1 (C11) .
    High-resolution mass spectrometry confirms the molecular ion [M-H]⁻ at m/z 329.2431 (calc. 329.2434) .

Biosynthesis and Natural Occurrence

Ecological Distribution

Quantitative analysis shows concentrations up to 2.3 mg/kg in Tuber indicum sclerotia, with seasonal variations correlating with rainfall (r=0.82, p<0.01) . Lesser amounts (<0.5 mg/kg) occur in Ganoderma species, suggesting fungal-specific biosynthesis .

Physicochemical Properties

Solubility and Partitioning

  • Water Solubility: 1.55 mg/L at 25°C (log P=3.02) .

  • Melting Point: 87–89°C (DSC, heating rate 10°C/min) .

  • pKa Values:

    • Carboxylic acid: 4.68

    • Hydroxyl groups: 13.64 (C9), 12.95 (C10), 11.23 (C11) .

Stability Profile

Accelerated stability testing (40°C/75% RH) shows:

Time (weeks)Degradation (%)Major Degradant
48.2 ± 0.39,10-Epoxy-12-oxooctadecenoic acid
822.7 ± 1.19,10,11-Trihydroxyoctadecanoic acid

Degradation follows first-order kinetics (k=0.056 week⁻¹, t₁/₂=12.4 weeks) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In RAW264.7 macrophages, the compound inhibits LPS-induced:

  • NF-κB activation (IC₅₀=18.7 μM vs. 32.4 μM for aspirin) .

  • COX-2 expression (72% suppression at 50 μM) .
    Mechanistically, it binds the IKKβ subunit (Kd=2.8 nM) blocking IκB phosphorylation .

Lipid Metabolic Regulation

Hepatocyte studies demonstrate dual effects:

  • PPARα Activation: EC₅₀=12.3 μM, increasing β-oxidation 2.1-fold .

  • SREBP-1c Suppression: Reduces FAS expression by 58% at 25 μM .
    These actions normalize plasma triglycerides in diet-induced obese mice (↓34%, p<0.01) .

Antimicrobial Properties

Against Staphylococcus aureus:

StrainMIC (μg/mL)MBC (μg/mL)
MSSA ATCC 2921364128
MRSA USA300128256
Synergy with oxacillin (FIC index=0.28) suggests β-lactam potentiation .

Analytical Methods and Quality Control

UHPLC-TOF-MS Parameters

ColumnAcquity UHPLC BEH C18 (2.1×100 mm, 1.7 μm)
Mobile PhaseA: 0.1% formic acid in H₂O; B: MeCN
Gradient5–95% B over 12 min
Flow Rate0.4 mL/min
IonizationESI⁻, capillary 3.0 kV
Mass Accuracy<2 ppm

Validation Data

ParameterResult
Linearity (R²)0.9992 (1–100 ng/mL)
LOD0.3 ng/mL
LOQ1.0 ng/mL
Precision (RSD%)Intra-day: 1.8; Inter-day: 3.4
Recovery98.2–102.4%

Industrial and Therapeutic Applications

Food Preservation

In lipid-rich foods (5% w/w addition):

  • Oxidative Stability: Increases induction period from 6.2 to 18.7 h (Rancimat, 110°C) .

  • Microbial Growth: Reduces Salmonella counts by 3.2 log CFU/g vs. control .

Dermatological Formulations

A 0.5% nanoemulsion demonstrates:

  • Transdermal Flux: 12.8 μg/cm²/h (vs. 3.2 for free acid).

  • Psoriasis Improvement: PASI score reduction of 68% after 4 weeks (phase II trial).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator